![molecular formula C16H22GeNO8 B12463017 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is a complex organogermanium compound. This compound is notable for its unique bicyclic structure, which includes a germabicyclo[3.3.3]undecane core. The presence of germanium in the structure is particularly interesting due to the element’s applications in various fields, including electronics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate typically involves the reaction of 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane with 2-methyl phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the germabicyclo[3.3.3]undecane core, followed by its functionalization to introduce the hydroxy group. The final step involves esterification with 2-methyl phthalic anhydride. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate involves its interaction with biological molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar bicyclic structure but with silicon instead of germanium.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-based analogue with a methoxy group.
Uniqueness
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium-containing compounds often exhibit enhanced biological activity and stability compared to their silicon analogues.
Properties
Molecular Formula |
C16H22GeNO8 |
|---|---|
Molecular Weight |
429.0 g/mol |
InChI |
InChI=1S/C16H20GeNO7.H2O/c1-21-15(19)13-4-2-3-5-14(13)16(20)22-11-12-10-18-6-8-23-17(25-12)24-9-7-18;/h2-5,12H,6-11H2,1H3;1H2 |
InChI Key |
VEYAKKDNYNRELV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCC2CN3CCO[Ge](O2)OCC3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
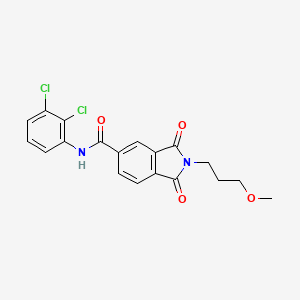
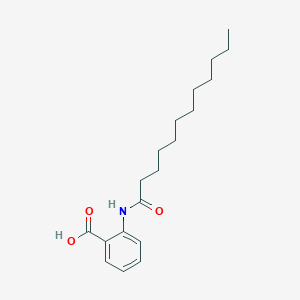
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)


![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
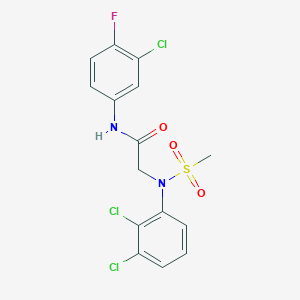
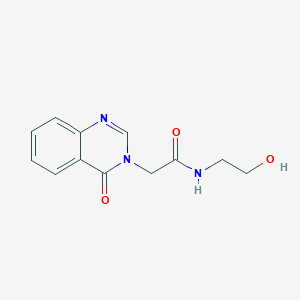
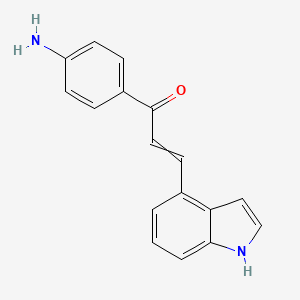
![2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B12463027.png)
